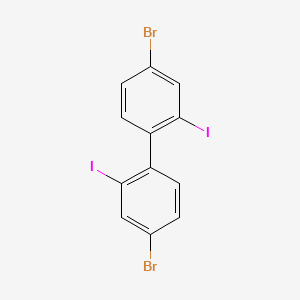

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXBIAWPJOGFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728218 | |

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852138-89-7 | |

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ullmann Coupling

Ullmann coupling of 2-iodo-4-bromophenyl halides (e.g., iodides or bromides) with copper catalysts could assemble the biphenyl backbone while retaining halogens:

This method’s efficacy depends on the stability of iodoarenes under high-temperature conditions.

Suzuki-Miyaura Coupling

A Suzuki reaction between 2-iodophenylboronic acid and 4-bromoiodobenzene could achieve the target structure:

This route offers better functional group tolerance but requires pre-halogenated building blocks.

| Precaution Code | Measure |

|---|---|

| P231 | Handle under inert gas (N₂/Ar) |

| P280 | Wear gloves, eye protection, and PPE |

| P370 + P375 | Evacuate area in case of fire; fight remotely |

Challenges and Optimization

-

Regioselectivity : Competing meta/para substitution during electrophilic steps may require blocking groups or iterative halogenation.

-

Halogen Stability : Iodine’s susceptibility to displacement under electrophilic conditions necessitates low-temperature reactions.

-

Purification : Column chromatography or recrystallization (using DCM/hexane) is critical due to similar halogenated byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The larger halogen atoms (bromine and iodine) in the compound are good leaving groups, making it highly reactive in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl quinones.

Wissenschaftliche Forschungsanwendungen

4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl has several scientific research applications, including:

Formation of Chiral Square Compartments: The compound and its derivatives are used in the self-assembly of achiral biphenyl tetracarboxylic acids to form two-dimensional grids with chiral square compartments.

Selective Monolithiation in Microflow Systems: It is utilized in the selective monolithiation of dibromobiaryls in microflow systems, highlighting its importance in organic synthesis and chemical processing.

Corrosion Inhibition: Bis-Schiff bases derived from dibromobiphenyl have been found to be effective corrosion inhibitors for mild steel in acidic media.

Polythiophene Synthesis: The compound plays a crucial role in the synthesis of polythiophenes bearing diphenyl groups, which are significant in the development of materials with specific optical and electronic properties.

Photoelectrocatalytic Degradation: It has been studied for its effectiveness in the photoelectrocatalytic degradation of pollutants, specifically in water solutions using titanium dioxide (TiO2) and doped TiO2 nanotube arrays.

Wirkmechanismus

The mechanism by which 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl exerts its effects is primarily through its reactivity as a halogenated biphenyl compound. The presence of bromine and iodine atoms makes it highly reactive in substitution reactions, allowing it to form various derivatives with different functional groups. These derivatives can interact with molecular targets and pathways in different applications, such as corrosion inhibition and photoelectrocatalytic degradation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Biphenyls

Table 1: Structural and Physical Properties

Key Observations :

- Halogen Influence : The iodine atoms in this compound increase its molecular weight and reactivity in cross-coupling reactions compared to purely brominated analogs like 4,4'-Dibromobiphenyl .

- Substitution Pattern : 2,2'-Dibromo-1,1'-biphenyl lacks iodine and 4,4'-bromination, limiting its utility in regioselective syntheses .

- Nitro Substitution : 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl introduces nitro groups, which are electron-withdrawing and alter reactivity (e.g., facilitating reductions or nucleophilic substitutions) .

Naphthalene Derivatives

Table 2: Naphthalene-Based Analogs

Comparison :

- Chirality : Naphthalene derivatives like (S)-2,2'-Dibromo-1,1'-binaphthalene are chiral, making them valuable in asymmetric catalysis, unlike the planar biphenyl structure of this compound .

- Functional Groups : The presence of hydroxyl groups in (R)-3,3'-Dibromo-1,1'-bi-2-naphthol enables metal coordination, a feature absent in the diiodo-biphenyl compound .

Cross-Coupling Reactions

- This compound: Used in Sonogashira couplings to synthesize ethynyl derivatives for graphene nanoribbons (e.g., TMS-protected diethynylbiphenyl) . Also employed in palladium-catalyzed annulative π-extension reactions to build polycyclic heteroaromatics .

- 2,2'-Dibromo-1,1'-biphenyl : Reacts with n-BuLi to form intermediates for phenylacetylene synthesis, but lacks iodine for sequential couplings .

- 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl : Nitro groups enable reductions to amines or participation in Ullmann-type reactions .

Commercial and Research Relevance

- Availability : this compound is stocked by suppliers like TCI America and CymitQuimica, with prices reflecting its specialized applications . In contrast, 4,4'-Dibromobiphenyl is cheaper and more widely available .

- Research Focus: The diiodo compound is pivotal in materials science for constructing nanostructures , while nitro- or bromo-only analogs are used in pharmaceutical intermediates or simpler syntheses .

Biologische Aktivität

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (CAS No. 852138-89-7) is a polyhalogenated biphenyl compound that has garnered attention for its potential biological activity. This compound is characterized by the presence of bromine and iodine substituents on its biphenyl structure, which can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and material science.

- Molecular Formula : C₁₂H₆Br₂I₂

- Molecular Weight : 563.79 g/mol

- Structure : The compound consists of two bromine atoms at the 4-position and two iodine atoms at the 2-position of the biphenyl framework.

Biological Activity Overview

Research into the biological activity of this compound has revealed various interactions with biological systems, particularly in the fields of pharmacology and toxicology. The biological effects are often attributed to its ability to interact with cellular receptors and enzymes.

Antimicrobial Activity

Studies have indicated that halogenated biphenyls exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The presence of halogens enhances the lipophilicity of the compounds, potentially improving their membrane permeability and antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound can induce apoptosis in certain cancer cells, suggesting a potential role as an anticancer agent. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers exploring the antimicrobial properties of halogenated biphenyls, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to control groups, indicating potent antimicrobial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A cytotoxicity assay was performed using human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells by generating ROS.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in cancer cells.

- Enzyme Inhibition : Halogenated compounds often interact with enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the regioselectivity of bromine and iodine substituents in 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify coupling patterns and chemical shifts. For example, iodine substituents induce stronger deshielding compared to bromine. Compare with reference data from structurally analogous compounds, such as 4,4'-Dibromobiphenyl (CAS 92-86-4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight and isotopic patterns (e.g., distinct / and signatures).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangement definitively. Cross-validate with computational models (e.g., density functional theory) .

Q. How can orthogonal experimental design optimize the synthesis of this compound under Suzuki-Miyaura coupling conditions?

- Methodology :

- Factor Selection : Vary catalyst loading (e.g., Pd(PPh)), ligand/base ratios, solvent polarity, and reaction temperature.

- Orthogonal Arrays : Use a Taguchi design to minimize experimental runs while maximizing data output .

- Response Analysis : Monitor yield and purity via HPLC. For iodine stability, ensure reaction temperatures do not exceed 120°C to prevent C-I bond cleavage.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis and cyclic voltammetry data.

- Reaction Path Search : Use quantum chemical calculations (e.g., Nudged Elastic Band method) to model substituent effects on reaction intermediates .

- Data Reconciliation : Apply Bayesian statistics to weigh discrepancies between computational predictions and empirical observations (e.g., redox potentials differing by >0.2 V) .

Q. What strategies mitigate halogen exchange side reactions during the synthesis of this compound?

- Methodology :

- Stepwise Halogenation : Introduce bromine first via electrophilic substitution (e.g., using Br/FeCl), followed by iodination with ICl or CuI-mediated coupling to minimize cross-reactivity .

- Kinetic Control : Optimize reaction time and temperature to favor C-I bond formation over bromine displacement. Monitor intermediates using TLC or in-situ IR.

- Post-Synthesis Analysis : Use XPS or EDX to detect residual halogens and confirm stoichiometry .

Q. How does steric hindrance from iodine substituents influence the compound’s utility in catalytic systems?

- Methodology :

- Ligand Design : Compare catalytic activity of this compound with less-hindered analogs (e.g., 4,4'-Dibromobiphenyl) in cross-coupling reactions.

- Steric Parameter Quantification : Calculate Tolman cone angles or Buried Volume (%V) using molecular docking software.

- Catalytic Screening : Test performance in Heck or Ullmann reactions; correlate turnover frequency (TOF) with steric parameters .

Q. What advanced separation techniques are effective in purifying this compound from polyhalogenated byproducts?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with gradient elution (acetonitrile/water) to resolve halogenated isomers.

- Crystallization Screening : Employ solvent/anti-solvent pairs (e.g., DCM/hexane) to exploit differences in halogen solubility.

- Mass-Directed Purification : Combine LC-MS for real-time fraction collection, ensuring >99% purity for electrochemical studies .

Data Analysis and Validation

Q. How should researchers address discrepancies between XRD and NMR data for this compound?

- Methodology :

- Error Source Identification : Check for crystal polymorphism (XRD) versus solution-state dynamics (NMR).

- Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes in solution.

- Computational Validation : Simulate NMR chemical shifts from XRD-derived coordinates using software like Gaussian or ADF .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in halogenated biphenyl derivatives?

- Methodology :

- Multivariate Regression : Corporate electronic (Hammett σ) and steric parameters with catalytic/biological activity data.

- Principal Component Analysis (PCA) : Reduce dimensionality of substituent effects (e.g., halogen size, electronegativity).

- Machine Learning : Train models on datasets from analogous compounds (e.g., 4,4'-Dibromobiphenyl) to predict properties of the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.